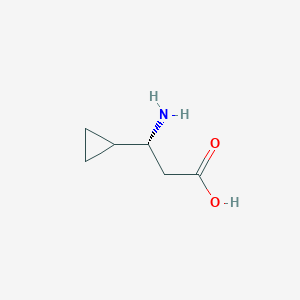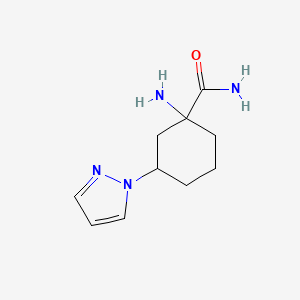
Methyl 2-(3-(3-chlorophenyl)cyclobutyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-(3-chlorophenyl)cyclobutyl)acetate is an organic compound with the molecular formula C13H15ClO2 It is a derivative of cyclobutane, featuring a chlorophenyl group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(3-chlorophenyl)cyclobutyl)acetate typically involves the cyclobutylation of a chlorophenyl derivative followed by esterification. One common method includes the reaction of 3-chlorophenylcyclobutane with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(3-chlorophenyl)cyclobutyl)acetate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding acids or ketones.
Reduction: The chlorophenyl group can be reduced to a phenyl group under hydrogenation conditions.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenylcyclobutyl acetates.
Scientific Research Applications
Methyl 2-(3-(3-chlorophenyl)cyclobutyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-(3-(3-chlorophenyl)cyclobutyl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites, which may interact with enzymes or receptors in biological systems. The chlorophenyl group can also participate in various biochemical pathways, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-chlorophenyl)acetate
- Methyl 2-(4-chlorophenyl)acetate
- Methyl 2-(3-bromophenyl)cyclobutyl)acetate
Uniqueness
Methyl 2-(3-(3-chlorophenyl)cyclobutyl)acetate is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties
Properties
Molecular Formula |
C13H15ClO2 |
|---|---|
Molecular Weight |
238.71 g/mol |
IUPAC Name |
methyl 2-[3-(3-chlorophenyl)cyclobutyl]acetate |
InChI |
InChI=1S/C13H15ClO2/c1-16-13(15)7-9-5-11(6-9)10-3-2-4-12(14)8-10/h2-4,8-9,11H,5-7H2,1H3 |
InChI Key |
ZQRFQQZVJJBLKL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CC(C1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Ethyl(methyl)carbamoyl]methanesulfonyl chloride](/img/structure/B13074952.png)
![2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid](/img/structure/B13074953.png)

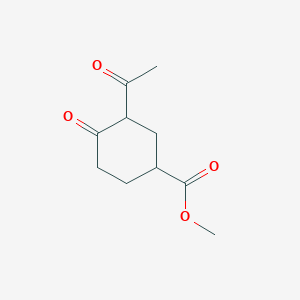
![(3S)-3-Amino-7-{[(benzyloxy)carbonyl]amino}heptanoic acid](/img/structure/B13074966.png)
![6-(3-Chloro-4-fluorobenzoyl)-2-cyano-1-oxa-6-azaspiro[2.5]octane](/img/structure/B13074967.png)
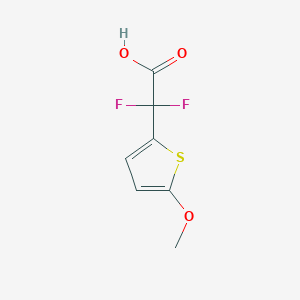
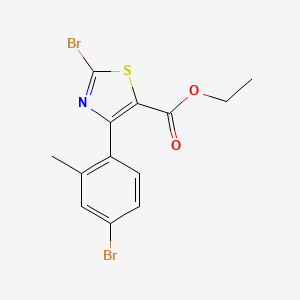
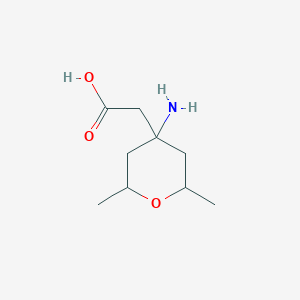
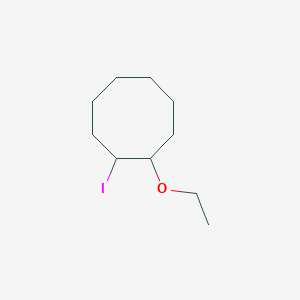
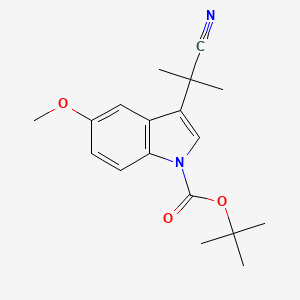
![6,6-Dimethyl-1-azaspiro[3.5]nonane](/img/structure/B13074990.png)
